1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Overview
Description
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is characterized by a cyclohexene ring with a carboxaldehyde group and two methyl groups at the 5th position, along with an oxo group at the 3rd position . This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- can be synthesized through several methods. One common approach involves the oxidation of isophorone, a process that introduces the necessary functional groups to the cyclohexene ring . The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and related compounds.
Substitution: Compounds with new functional groups replacing the aldehyde.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . Additionally, the compound’s oxo group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-Cyclohexene-1-carboxaldehyde: Lacks the dimethyl and oxo groups, resulting in different reactivity and applications.
Cyclohexanone: Similar ring structure but lacks the aldehyde and additional functional groups, leading to different chemical behavior.
Uniqueness: 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- is unique due to its combination of functional groups, which confer specific reactivity and versatility in chemical synthesis . Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5,5-dimethyl-3-oxocyclohexene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)4-7(6-10)3-8(11)5-9/h3,6H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJMFZYQUTSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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